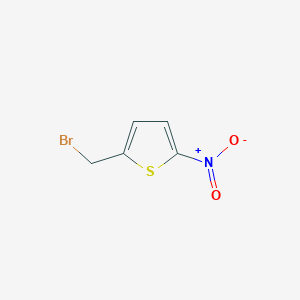
(1-Methanesulfonylpropan-2-yl)(methyl)amine
Übersicht
Beschreibung
Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are a major class of organic compounds and are used in a variety of applications, including in the production of pharmaceuticals, dyes, and polymers .
Synthesis Analysis
Amines can be synthesized through a variety of methods, including the reaction of ammonia with alkyl halides, the reduction of nitriles and amides, and the Gabriel synthesis .Molecular Structure Analysis
The molecular structure of amines is based on the nitrogen atom, which has a lone pair of electrons. This makes amines both basic and nucleophilic .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides and imines .Physical And Chemical Properties Analysis
Amines generally have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds. They are also polar, so they have higher solubility in water compared to hydrocarbons .Wissenschaftliche Forschungsanwendungen
Amino Group Reactions and Sulfhydryl Reagent Use
Research indicates that compounds similar to “(1-Methanesulfonylpropan-2-yl)(methyl)amine” are involved in amino group reactions, notably when acting as sulfhydryl reagents. For instance, methyl methanesulfonothioate (MMTS) reacts with amino groups, suggesting the potential for these compounds to participate in biochemical modifications or interactions with proteins (Kluger & Tsui, 1980).
Atmospheric Chemistry and New Particle Formation
In atmospheric chemistry, the interaction between methanesulfonic acid (MSA) and amines, including compounds similar to “(1-Methanesulfonylpropan-2-yl)(methyl)amine,” has been studied for its role in new particle formation (NPF). This process is crucial for understanding cloud formation and climate effects. Studies show that amines significantly enhance MSA-driven NPF, highlighting the relevance of such compounds in atmospheric processes (Shen et al., 2019).
Synthesis and Chemical Reactions
Compounds related to “(1-Methanesulfonylpropan-2-yl)(methyl)amine” are used in the synthesis of chiral nonracemic compounds, demonstrating their utility in creating stereochemically complex molecules. Such synthetic applications are vital for developing pharmaceuticals and other specialized chemicals (Uenishi et al., 2004).
Environmental and Biodegradation Studies
Environmental studies have explored the biodegradation and transformation of similar compounds under various conditions. For example, research on bensulfuron methyl (BSM) under methanogenic conditions revealed insights into the environmental fate of sulfonylurea herbicides, implicating the potential roles of compounds like “(1-Methanesulfonylpropan-2-yl)(methyl)amine” in environmental biogeochemical cycles (Zhu et al., 2018).
Potassium Channel Blocking and Antiarrhythmic Potential
In the pharmaceutical domain, derivatives of “(1-Methanesulfonylpropan-2-yl)(methyl)amine” have been investigated for their potential as potassium channel blockers, which could have implications for developing new antiarrhythmic medications (Connors et al., 1991).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-1-methylsulfonylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(6-2)4-9(3,7)8/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOKUBNHFJZPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methanesulfonylpropan-2-yl)(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















